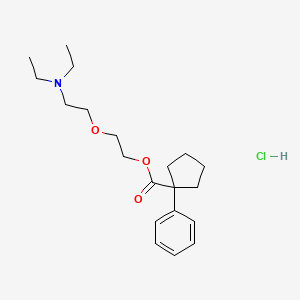
Pentoxyverine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentoxyverine hydrochloride is a useful research compound. Its molecular formula is C20H32ClNO3 and its molecular weight is 369.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Pentoxyverine hydrochloride exhibits several pharmacological characteristics that contribute to its therapeutic efficacy:
- Cough Suppression : It acts as a centrally-acting cough suppressant, selectively targeting the cough center in the central nervous system. This mechanism allows it to alleviate symptoms of non-productive cough without the sedative effects commonly associated with opioid medications like codeine .
- Anticholinergic Effects : The compound has mild anticholinergic properties, which inhibit the activity of acetylcholine. This action can help reduce mucus secretion and bronchoconstriction, making it beneficial for patients with respiratory conditions .
- Local Anesthetic Properties : Pentoxyverine has been shown to possess local anesthetic effects on mucous membranes, potentially alleviating irritation in the airways that triggers coughing .
Clinical Applications
The primary clinical applications of this compound include:
- Treatment of Cough : It is commonly prescribed for dry cough associated with conditions such as:
- Pediatric Use : Studies suggest that pentoxyverine may be more effective in children compared to adults, making it a preferred choice for treating pediatric cough .
Case Study: Pentoxyverine Poisoning
A notable case involved a four-week-old infant who developed acute respiratory failure after being breastfed by a mother using pentoxyverine-containing cough drops. The study highlighted the drug's transfer into breast milk and its adverse effects on infants, emphasizing the need for caution in lactating women .
Animal Studies on Efficacy
Research has demonstrated that pentoxyverine effectively inhibited citric-acid-induced cough in guinea pigs, supporting its use as an antitussive agent in clinical settings . However, clinical trials assessing its efficacy in humans remain limited and often poorly designed, leading to calls for more rigorous studies to validate its effectiveness .
Safety and Contraindications
While pentoxyverine is generally considered safe, certain precautions must be observed:
- Contraindications : It is contraindicated in patients with bronchial asthma, angle-closure glaucoma, and significant respiratory insufficiency.
- Side Effects : Common side effects include drowsiness, gastrointestinal disturbances, and allergic reactions. Overdosage can lead to severe anticholinergic effects such as tachycardia and urinary retention .
Propiedades
Número CAS |
1045-21-2 |
|---|---|
Fórmula molecular |
C20H32ClNO3 |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;1H |
Clave InChI |
BNWCIGQOBYVGFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
SMILES canónico |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl |
Key on ui other cas no. |
1045-21-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















